molecular formula C12H18ClFN2 B3227962 (4-Fluoro-benzyl)-piperidin-3-yl-amine hydrochloride CAS No. 1261235-14-6

(4-Fluoro-benzyl)-piperidin-3-yl-amine hydrochloride

Cat. No. B3227962
CAS RN: 1261235-14-6
M. Wt: 244.73 g/mol
InChI Key: AAMMNECPOBTPHR-UHFFFAOYSA-N
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Description

“(4-Fluoro-benzyl)-piperidin-3-yl-amine hydrochloride” is a chemical compound with the empirical formula C12H17ClFN. It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .


Molecular Structure Analysis

The SMILES string for this compound is Cl.Fc1ccc(CC2CCCNC2)cc1 . This notation provides a way to represent the structure of the chemical compound in a textual format.


Physical And Chemical Properties Analysis

“this compound” is a solid substance . Its molecular weight is 229.72 . Unfortunately, specific physical and chemical properties like melting point, boiling point, and density are not available in the sources I found.

Mechanism of Action

While the specific mechanism of action for “(4-Fluoro-benzyl)-piperidin-3-yl-amine hydrochloride” is not available, a related compound, ®-1-(4-fluoro benzyl)-2-(1-methylpiperidine-3-acyl)-1 H-benzimidazole, has been shown to have high affinity for H1-antihistamine . This suggests potential applications in the development of anti-allergic drugs .

Safety and Hazards

This compound is classified as a combustible solid . It does not have a flash point . As with all chemicals, it should be handled with appropriate safety measures, including wearing protective clothing and eye protection .

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]piperidin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2.ClH/c13-11-5-3-10(4-6-11)8-15-12-2-1-7-14-9-12;/h3-6,12,14-15H,1-2,7-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMMNECPOBTPHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NCC2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261235-14-6
Record name 3-Piperidinamine, N-[(4-fluorophenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261235-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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